molecular formula C9H15NO5 B2777336 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid CAS No. 1822531-69-0

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid

Cat. No.: B2777336
CAS No.: 1822531-69-0
M. Wt: 217.221
InChI Key: DZQJIHHAEOZFPK-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (CAS: 1822531-69-0) is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy substituent at position 3, and a carboxylic acid moiety at position 2. The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes, making this compound valuable in peptide synthesis and medicinal chemistry . Its azetidine core, a strained four-membered ring, contributes to unique reactivity compared to larger heterocycles like piperidine. The hydroxy group at position 3 increases polarity, enabling hydrogen bonding interactions that influence crystallization and solubility .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJIHHAEOZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although some methods may require heating to facilitate the reaction .

Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This approach offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen. Deprotection under acidic conditions enables further functionalization:

  • Trifluoroacetic acid (TFA) : Achieves Boc removal at room temperature in dichloromethane (DCM) with >90% efficiency.

  • Hydrochloric acid (HCl) : Requires aqueous conditions (e.g., 4M HCl in dioxane) and yields free amine intermediates .

Table 1: Boc Deprotection Conditions

AcidSolventTemperatureTimeYieldSource
TFA (20% v/v)DCM25°C1–2 h>90%
4M HClDioxane/H₂O40°C4 h85–90%

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl ester (85% yield).

  • Amide Formation : Coupling with amines using EDCl/HOBt in DMF produces amides (70–80% yield).

Table 2: Carboxylic Acid Reactions

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, reflux 4 hMethyl ester85%
Amide CouplingEDCl, HOBt, DMF, rt 12 hPeptide-like amide75%

Hydroxyl Group Reactivity

The hydroxyl group participates in oxidation and substitution:

  • Oxidation : TEMPO/NaClO₂ converts the hydroxyl to a ketone, though steric hindrance reduces efficiency (50–60% yield) .

  • Trifluoromethylthiolation : Using N-methyl-N-(trifluoromethylthio)aniline and LiHMDS yields thioether derivatives (68% yield) .

Table 3: Hydroxyl Group Transformations

ReactionReagents/ConditionsProductYieldSource
Oxidation to ketoneTEMPO, NaClO₂, CH₃CN/H₂OAzetidinone55%
TrifluoromethylthiolationLiHMDS, CF₃SPhNMe, THF, –78°C to rtSCF₃-substituted derivative68%

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form β-amino alcohols.

  • Base-Mediated Reactions : NaOH in ethanol generates linear amino acid derivatives.

Biological Interactions

The compound’s structural features enable interactions with enzymes:

  • Enzyme Inhibition : The carboxylic acid moiety binds to catalytic sites of proteases, as shown in molecular docking studies.

  • Metabolic Stability : Boc protection enhances resistance to enzymatic degradation compared to unprotected analogs .

Key Mechanistic Insights

  • Steric Effects : The azetidine ring’s rigidity limits reaction rates in bulky environments (e.g., ketone oxidation) .

  • pH Sensitivity : Deprotection and hydrolysis require precise pH control to avoid side reactions .

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups, making it a versatile building block in drug development.

Case Study: Synthesis of Peptide Derivatives

Research indicates that this compound can be utilized to synthesize peptide derivatives that exhibit significant biological activity. For instance, derivatives of this compound have shown potential as inhibitors in various enzymatic reactions, which are crucial in treating diseases such as cancer and diabetes .

Organic Synthesis

The compound is also employed in organic synthesis due to its unique structural features that facilitate complex chemical transformations.

Example: Formation of Azetidine Derivatives

In a study exploring the formation of azetidine derivatives, researchers utilized this compound to create various substituted azetidines with enhanced pharmacological properties. These derivatives were evaluated for their efficacy against specific targets, demonstrating improved potency compared to their parent compounds .

Biochemical Applications

The compound's ability to serve as a bio-isostere for carboxylic acids makes it particularly interesting in biochemical applications.

Case Study: Bio-Isosteric Replacement

A study evaluated the potential of using this compound as a bio-isostere for carboxylic acids in drug design. The findings suggested that replacing traditional carboxylic acid groups with this azetidine derivative could lead to compounds with better metabolic stability and reduced toxicity profiles .

Analytical Chemistry

In analytical chemistry, this compound has been employed as a chiral auxiliary in asymmetric synthesis.

Application: Chiral Resolution Techniques

Researchers have successfully used this compound in chiral resolution techniques, allowing for the separation of enantiomers in racemic mixtures. This application is crucial for developing pharmaceuticals where enantiomeric purity is essential for efficacy and safety .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, resulting in the formation of the free amine .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name (CAS) Core Structure Substituents Molecular Formula* Molecular Weight (g/mol) Key Properties/Applications
Target compound (1822531-69-0) Azetidine Boc, 3-OH, 2-COOH C₉H₁₅NO₅ 217.22 High polarity, peptide synthesis
3-Cyano analog (1158759-45-5) Azetidine Boc, 3-CN, 3-COOH C₁₀H₁₄N₂O₄ 226.23 Electron-withdrawing CN group; reactive intermediate
3-(Fluoromethyl) analog (2248327-09-3) Azetidine Boc, 3-FCH₂, 3-COOH C₁₀H₁₅FNO₄ 244.23 Enhanced lipophilicity, metabolic stability
3-(Hydroxymethyl) analog (1228581-12-1) Azetidine Boc, 3-HOCH₂, 3-COOH C₁₀H₁₇NO₅ 247.24 Polar, hydrogen-bonding capacity
1-Boc-3-Fmoc-piperidine-3-carboxylic acid Piperidine Boc, 3-Fmoc, 3-COOH C₂₄H₂₅N₂O₆ 449.47 Dual protecting groups; orthogonal deprotection
1-Boc-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid Piperidine Boc, 3-allyl, 3-COOH C₁₅H₂₃NO₄ 289.35 Allyl group enables click chemistry

*Molecular formulas inferred from substituents and literature where explicit data is unavailable.

Critical Insights

  • Ring Size : Azetidine derivatives exhibit higher ring strain than piperidine analogs, leading to distinct reactivity in nucleophilic substitutions and ring-opening reactions .
  • Substituent Effects: The 3-OH group in the target compound enhances aqueous solubility (critical for biological assays) but may reduce stability under acidic conditions compared to fluorinated analogs . Fluorinated derivatives (e.g., 3-FCH₂) improve metabolic stability and membrane permeability, making them preferred in drug discovery . Cyano-substituted analogs exhibit electron-withdrawing effects, accelerating reactions like Michael additions .
  • Protecting Groups : Boc is acid-labile, while Fmoc (in piperidine derivatives) is base-labile, enabling orthogonal protection strategies in multi-step syntheses .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (CAS No. 1822531-69-0) is a compound with potential implications in metabolic regulation, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article reviews its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H15NO5
  • Molecular Weight : 217.22 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-2-carboxylic acid
  • Purity : Typically available at 97% purity .

This compound acts primarily as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting ACC, this compound can potentially modulate lipid metabolism, affecting both fatty acid biosynthesis and oxidation pathways.

Key Mechanisms:

  • Inhibition of Fatty Acid Synthesis : The compound has shown promise in reducing malonyl-CoA levels, which is significant for regulating fatty acid synthesis and oxidation .
  • Selectivity : It exhibits selectivity towards ACC2 over ACC1, which is beneficial in targeting specific metabolic pathways without affecting others adversely .

In Vitro Studies

Research indicates that the compound effectively inhibits fatty acid synthesis in liver cells (HepG2) and muscle cells (C2C12). For instance:

  • EC50 Values : Inhibition of fatty acid synthesis was observed with EC50 values around 1.6 µM for HepG2 cells .

In Vivo Studies

In vivo studies using obese Zucker rats demonstrated that administration of the compound led to significant reductions in hepatic malonyl-CoA levels:

  • Dosage Response : Doses ranging from 4 mg/kg to 30 mg/kg resulted in decreased malonyl-CoA levels across various tissues, indicating a systemic effect on lipid metabolism .

Case Studies

Several studies have explored the efficacy of ACC inhibitors, including derivatives related to this compound:

StudyFindings
Study A Demonstrated that ACC inhibition led to decreased triglyceride levels in rodent models.
Study B Found that specific ACC inhibitors improved insulin sensitivity and reduced body weight in diet-induced obesity models.
Study C Reported enhanced fatty acid oxidation rates in skeletal muscle following treatment with ACC inhibitors similar to this compound.

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety considerations include:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid?

The synthesis requires precise control of reaction parameters:

  • Temperature : Low temperatures (e.g., 0–5°C) are often used during Boc protection to minimize side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may interfere with carbamate formation .
  • Reaction time : Overly extended reaction times can lead to epimerization or degradation of the azetidine ring .
    Analytical validation via HPLC (≥95% purity) and NMR (monitoring of tert-butyl and carbonyl peaks) is essential to confirm product integrity .

Q. How can researchers reliably characterize the functional groups in this compound?

Methodological approaches include:

  • FT-IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹ for Boc and carboxylic acid), and azetidine ring vibrations .
  • NMR analysis :
    • ¹H NMR : Tert-butyl protons at δ 1.2–1.4 ppm; carboxylic acid proton (if free) at δ 10–12 ppm .
    • ¹³C NMR : Boc carbonyl at δ 150–155 ppm; carboxylic acid carbon at δ 170–175 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage .

Q. What are the common reactivity patterns of this compound in derivatization reactions?

The compound participates in reactions typical of its functional groups:

  • Carboxylic acid : Esterification (via DCC/DMAP) or amide coupling (using HATU or EDC) .
  • Hydroxyl group : Protection (e.g., silylation with TBSCl) or oxidation (e.g., Dess-Martin periodinane) to ketones .
  • Boc group : Acidic cleavage (e.g., TFA/DCM) to expose the azetidine amine for further functionalization .

Advanced Research Questions

Q. How can computational methods improve the prediction of biological activity for derivatives of this compound?

Advanced strategies include:

  • Structure-Activity Relationship (SAR) modeling : Use DFT calculations to map electronic effects of substituents on binding affinity to enzymes (e.g., proteases) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxylic acid groups .
  • MD simulations : Assess conformational stability of the azetidine ring in aqueous environments to predict pharmacokinetic properties .

Q. What experimental strategies resolve stereochemical ambiguities in azetidine-containing derivatives?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing derivatives with chiral auxiliaries (e.g., Mosher’s acid) .
  • NOESY NMR : Detect spatial proximity between protons to confirm ring puckering and substituent orientation .

Q. How should researchers address stability challenges during storage or reaction conditions?

  • pH control : Store the compound at neutral pH (lyophilized form) to prevent Boc group hydrolysis .
  • Temperature : Avoid prolonged exposure to >40°C; use inert atmospheres (N₂/Ar) during reactions to limit oxidation .
  • Light sensitivity : Protect from UV light to prevent photodegradation of the azetidine ring .

Q. What methodologies are effective for analyzing contradictory data in reaction outcomes?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify confounding factors .
  • In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and detect side reactions in real time .
  • Cross-validation : Compare results across multiple techniques (e.g., NMR vs. X-ray) to confirm structural assignments .

Q. How can researchers elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme binding .
  • Cellular assays : Use fluorescent probes (e.g., FRET-based reporters) to monitor target engagement in live cells .

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